molecular formula C24H31N3O3 B1682208 Verrucofortine CAS No. 113706-21-1

Verrucofortine

Cat. No.: B1682208
CAS No.: 113706-21-1
M. Wt: 409.5 g/mol
InChI Key: BMRZKNPRSPWNNW-UNBWHIKDSA-N
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Mechanism of Action

Target of Action

Verrucofortine is an alkaloid derived from tryptophan and leucine . It has been isolated from the fungus Penicillium verrucosum var. cyclopium

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is known that this compound is a major metabolite ofPenicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin . This suggests that this compound may play a role in the metabolic processes of this fungus.

Result of Action

Studies of this compound toxicity in mice showed no apparent toxic effects at doses as high as 160 mg/kg . This suggests that this compound may have a low toxicity profile, but more research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

Verrucofortine plays a significant role in biochemical reactions, particularly as a secondary metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with microbial enzymes, influencing their activity. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in downstream effects on gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies in mice have shown that this compound does not exhibit apparent toxic effects at doses as high as 160 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The specific enzymes and cofactors that this compound interacts with are crucial for its metabolic functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches specific compartments or organelles where it can exert its effects. The activity and function of this compound are closely linked to its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verrucofortine is typically isolated from the fungus Penicillium verrucosum var. cyclopium. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure determination is achieved through spectroscopic methods such as ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures .

Chemical Reactions Analysis

Types of Reactions: Verrucofortine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Verrucofortine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Uniqueness: Verrucofortine is unique due to its specific structure and lack of toxicity compared to other metabolites like verrucosidin. Its derivation from tryptophan and leucine also sets it apart from other fungal metabolites .

Properties

IUPAC Name

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRZKNPRSPWNNW-UNBWHIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921171
Record name 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113706-21-1
Record name Verrucofortine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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